![molecular formula C24H26N2O3S B6557284 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040642-33-8](/img/structure/B6557284.png)
2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Gold(I)-Catalyzed Cyclization to Synthesize 2-(Naphthalen-2-yl)aniline
- Application : A gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes was developed to synthesize 2-(naphthalen-2-yl)aniline . This method allows efficient access to this structural moiety.
Antitumor Activity and NO Detection
- Benzo[c,h]cinnoline Derivatives : Identified as topoisomerase I inhibitors with pronounced antitumor activity .
- Dibenzo[i]phenanthridine Derivatives : Developed as superior probes for NO detection with a novel sensing mechanism .
- Benzo[α]carbazole Derivatives : Exhibited antitumor activity against various tumor cell lines .
Blue Fluorescent Emissive Materials
Mechanism of Action
Target of Action
The primary target of VU0642437-1, also known as F5332-0123, is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
VU0642437-1/F5332-0123 is a potent and highly specific inhibitor of WEE1 kinase . It works by inhibiting the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage . This leads to premature entry into mitosis and, ultimately, cell death via mitotic catastrophe .
Biochemical Pathways
The compound affects the cell cycle checkpoints regulated by WEE1 . By inhibiting WEE1, it reduces the phosphorylation of CDC2 (CDK1), allowing cells to proceed through the cell cycle with an accumulation of DNA damage . This leads to mitotic catastrophe and ultimately cell death .
Pharmacokinetics
The pharmacokinetic properties of VU0642437-1/F5332-0123 are currently under investigation in clinical trials . The compound is orally bioavailable
Result of Action
The result of VU0642437-1/F5332-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This is due to the premature entry into mitosis caused by the inhibition of WEE1 and the resulting accumulation of DNA damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(17-21-11-5-10-20-8-3-4-12-23(20)21)25-14-6-16-30(28,29)26-15-13-19-7-1-2-9-22(19)18-26/h1-5,7-12H,6,13-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXCFJXFNBBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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